GSK-3 inhibitor 4

Description

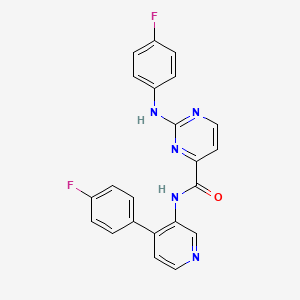

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H15F2N5O |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

2-(4-fluoroanilino)-N-[4-(4-fluorophenyl)-3-pyridinyl]pyrimidine-4-carboxamide |

InChI |

InChI=1S/C22H15F2N5O/c23-15-3-1-14(2-4-15)18-9-11-25-13-20(18)28-21(30)19-10-12-26-22(29-19)27-17-7-5-16(24)6-8-17/h1-13H,(H,28,30)(H,26,27,29) |

InChI Key |

UWQKULXATKCNBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)NC(=O)C3=NC(=NC=C3)NC4=CC=C(C=C4)F)F |

Origin of Product |

United States |

Foundational & Exploratory

"GSK-3 inhibitor 4" mechanism of action

- 1. What are the therapeutic applications for GSK-3 inhibitors? [synapse.patsnap.com]

- 2. GSK-3 modulates cellular responses to a broad spectrum of kinase inhibitors. | Cancer Center [cancercenter.arizona.edu]

- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 4. GSK-3 - Wikipedia [en.wikipedia.org]

- 5. activator-or-inhibitor-gsk-3-as-a-new-drug-target - Ask this paper | Bohrium [bohrium.com]

- 6. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 7. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Potency of GSK-3 Inhibitor 4: A Technical Guide to In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neuronal development, and apoptosis. Its dysregulation has been linked to a range of pathologies, from Alzheimer's disease to bipolar disorder and cancer. This central role has made GSK-3 a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the in vitro kinase assay for a potent compound, GSK-3 inhibitor 4, intended to equip researchers with the foundational knowledge to assess its inhibitory potential.

Quantitative Analysis of this compound

The inhibitory activity of a compound is paramount in drug discovery. For this compound, the half-maximal inhibitory concentration (IC50) serves as a key quantitative measure of its potency. The following table summarizes the reported IC50 values for this inhibitor against the two GSK-3 isoforms, alpha (α) and beta (β).

| Inhibitor | Target Isoform | IC50 (nM) |

| This compound | GSK-3α | 0.45[1] |

| This compound | GSK-3β | 0.56[1] |

Deciphering the GSK-3 Signaling Cascade

GSK-3 is a critical node in numerous signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation. Understanding this network is crucial for contextualizing the effects of an inhibitor. The diagram below illustrates a simplified representation of the canonical Wnt/β-catenin and PI3K/Akt signaling pathways, both of which converge on the regulation of GSK-3.

Caption: Simplified GSK-3 signaling pathways.

In Vitro Kinase Assay: A Step-by-Step Protocol

The following protocol outlines a representative method for determining the IC50 of this compound in a biochemical assay format. This is a generalized procedure and may require optimization based on specific laboratory conditions and reagent sources.

Objective: To measure the in vitro inhibitory activity of this compound against purified human GSK-3α and GSK-3β enzymes.

Principle: The assay quantifies the phosphorylation of a substrate peptide by GSK-3 in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using a method that produces a detectable signal, such as luminescence (quantifying remaining ATP) or fluorescence (using a modified substrate).

Materials:

-

Purified, active recombinant human GSK-3α and GSK-3β enzymes

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)

-

This compound

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

-

384-well white assay plates

-

Plate reader capable of luminescence or fluorescence detection

Experimental Workflow:

Caption: General workflow for an in vitro kinase assay.

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (e.g., DMSO) and a positive control (a known GSK-3 inhibitor, if available).

-

Assay Plate Setup:

-

To the wells of a 384-well plate, add 2.5 µL of the serially diluted this compound or controls.

-

Add 2.5 µL of the appropriate GSK-3 enzyme (GSK-3α or GSK-3β) solution to each well.

-

Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction:

-

Prepare a 2X ATP/substrate solution by mixing the ATP and substrate peptide in the kinase assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP/substrate solution to each well.

-

Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized.

-

-

Detection:

-

After the incubation, add the kinase detection reagent according to the manufacturer's instructions. This step will typically stop the kinase reaction and generate a signal.

-

Incubate the plate as recommended by the detection reagent manufacturer (e.g., 30-60 minutes at room temperature).

-

-

Data Acquisition:

-

Measure the signal (luminescence or fluorescence) using a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This technical guide provides a framework for the in vitro assessment of this compound. Adherence to detailed protocols and careful data analysis are essential for generating robust and reproducible results in the pursuit of novel therapeutics targeting GSK-3.

References

The Ripple Effect: A Technical Guide to the Cellular Pathways Modulated by GSK-3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology within their kinase domains. Unlike many other kinases that are activated by specific stimuli, GSK-3 is typically active in resting cells and is inhibited in response to various signaling cascades. This unique regulatory mechanism positions GSK-3 as a critical signaling node, integrating inputs from numerous pathways to control cell fate, metabolism, and proliferation. The dysregulation of GSK-3 activity has been implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core cellular pathways affected by GSK-3 inhibition, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. For the purpose of this guide, we will refer to a hypothetical "GSK-3 inhibitor 4" as a representative small molecule inhibitor and will draw upon data from well-characterized GSK-3 inhibitors such as CHIR-99021 and SB-216763 to illustrate its effects.

Core Signaling Pathways Affected by GSK-3 Inhibition

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development, tissue homeostasis, and cell fate determination. In the absence of a Wnt ligand, GSK-3 is a key component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex facilitates the sequential phosphorylation of β-catenin by CK1 and then GSK-3. Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, and Wnt target genes are repressed.

Inhibition of GSK-3, as would be the case with "this compound," prevents the phosphorylation of β-catenin. As a result, β-catenin is no longer targeted for degradation and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are involved in proliferation, differentiation, and cell survival.[1][2]

Figure 1: Wnt/β-catenin signaling with and without GSK-3 inhibition.

PI3K/Akt/Insulin Signaling Pathway

The insulin signaling pathway is essential for regulating glucose metabolism. Upon insulin binding to its receptor, a signaling cascade is initiated that leads to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then activates the kinase Akt (also known as Protein Kinase B). Akt, in turn, phosphorylates GSK-3β at Serine 9 (Ser9) and GSK-3α at Serine 21 (Ser21), which inhibits the activity of GSK-3.[3]

One of the primary downstream targets of GSK-3 in this pathway is glycogen synthase, the key enzyme for glycogen synthesis. Active GSK-3 phosphorylates and inactivates glycogen synthase, thereby inhibiting glycogen production. When "this compound" is introduced, it mimics the effect of Akt-mediated phosphorylation, leading to the dephosphorylation and activation of glycogen synthase and promoting the conversion of glucose into glycogen.[4]

Figure 2: Role of GSK-3 in the insulin signaling pathway.

Quantitative Data on GSK-3 Inhibition

The potency of a GSK-3 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the IC50 values for two well-characterized GSK-3 inhibitors, CHIR-99021 and SB-216763, which serve as a reference for the expected potency of a compound like "this compound".

Table 1: In Vitro Inhibitory Activity of Representative GSK-3 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type |

| CHIR-99021 | GSK-3α | 10 | Cell-free |

| GSK-3β | 6.7 | Cell-free | |

| SB-216763 | GSK-3α | 34.3 | Cell-free |

| GSK-3β | 34.3 | Cell-free |

Data sourced from multiple commercial suppliers and research articles.[1][5][6][7][8][9][10]

Table 2: Cellular Effects of Representative GSK-3 Inhibitors

| Inhibitor | Cell Line | Effect | Concentration |

| CHIR-99021 | Carcinoma cell lines | Antiproliferative IC50 | ~10 µM |

| SB-216763 | HEK293 | β-catenin-mediated transcription | 2.5-fold induction at 5 µM |

| Human liver cells | Glycogen synthesis EC50 | 3.6 µM |

Data sourced from multiple commercial suppliers and research articles.[1][2][8]

Experimental Protocols

In Vitro GSK-3 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified GSK-3.

Workflow Diagram:

Figure 3: Workflow for an in vitro GSK-3 kinase assay.

Methodology:

-

Reaction Setup: In a microplate, combine purified recombinant GSK-3β enzyme with a specific peptide substrate in a kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of "this compound" or a vehicle control (e.g., DMSO) to the wells.

-

Initiation: Start the kinase reaction by adding a solution containing ATP. For radiometric assays, [γ-32P]ATP is used. For luminescence-based assays like ADP-Glo™, unlabeled ATP is used.[11][12]

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30 minutes) to allow for substrate phosphorylation.[13]

-

Detection:

-

Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.[11][14]

-

Luminescence (ADP-Glo™): Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a light signal that is proportional to the initial kinase activity.[11][12]

-

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Pathway Modulation

This method is used to assess the effect of GSK-3 inhibition on the phosphorylation status and protein levels of downstream targets in cultured cells.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, SH-SY5Y) and allow them to adhere. Treat the cells with various concentrations of "this compound" for a specified duration (e.g., 4 hours).[2][15]

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to prepare whole-cell lysates.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[15]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies against target proteins, such as phospho-GSK-3β (Ser9), total GSK-3β, active β-catenin (non-phosphorylated), and total β-catenin.[3][15][16][17] A loading control like GAPDH or β-actin should also be probed.[15]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[15]

-

Analysis: Quantify the band intensities using densitometry software to determine the relative changes in protein levels and phosphorylation.

Wnt/β-catenin Signaling Reporter Assay

This cell-based assay quantifies the transcriptional activity of the Wnt/β-catenin pathway in response to GSK-3 inhibition.

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293) that is stably or transiently transfected with a luciferase reporter construct. This construct contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of the firefly luciferase gene.

-

Assay Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Treat the cells with serial dilutions of "this compound".

-

Incubate for a period sufficient to allow for changes in gene expression (e.g., 18-24 hours).

-

-

Lysis and Luminescence Measurement:

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Plot the fold induction of luciferase activity against the inhibitor concentration.

Conclusion

Inhibition of GSK-3 presents a powerful strategy for modulating a wide array of cellular signaling pathways. As illustrated by the actions of a hypothetical "this compound" and supported by data from well-known inhibitors, targeting GSK-3 profoundly impacts the Wnt/β-catenin and insulin signaling cascades, among others. This guide has provided a foundational understanding of these effects, complete with quantitative data and detailed experimental protocols to aid researchers in their investigation of GSK-3 inhibitors. A thorough comprehension of the intricate network of pathways governed by GSK-3 is paramount for the successful development of novel therapeutics targeting this critical kinase.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SB216763 | Cell Signaling Technology [cellsignal.com]

- 3. Phospho-GSK-3β (Ser9) (D2Y9Y) Mouse mAb | Cell Signaling Technology [cellsignal.com]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. medkoo.com [medkoo.com]

- 9. CHIR 99021 | GSK-3 Inhibitors: R&D Systems [rndsystems.com]

- 10. Laduviglusib | CHIR99021 trihydrochloride | GSK-3α/β (glycogen synthase kinase 3α/β) inhibitor | CAS 1782235-14-6 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]

- 11. promega.es [promega.es]

- 12. worldwide.promega.com [worldwide.promega.com]

- 13. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 2.5. Western Blot Analysis on β-catenin, GSK-3β, and Tau Phosphorylation [bio-protocol.org]

- 16. mesoscale.com [mesoscale.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

Tideglusib: A Deep Dive into its Role as a GSK-3 Inhibitor in Tau Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tideglusib, an irreversible, non-ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), and its significant role in the modulation of tau protein phosphorylation. Aberrant tau hyperphosphorylation is a central pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease. Tideglusib has been a compound of interest in preclinical and clinical research for its potential to mitigate this pathology. This document details the quantitative effects of Tideglusib on GSK-3β activity and tau phosphorylation, outlines the experimental protocols used to ascertain these effects, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The efficacy of Tideglusib has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory action on GSK-3β and its subsequent effects on tau phosphorylation.

| Parameter | Value | Conditions | Reference |

| IC50 | ~60 nM | In vitro kinase assay with purified GSK-3β. | [Not available] |

| Inhibition Type | Irreversible | Demonstrated by the lack of enzyme function recovery after removal of unbound drug. | Domínguez et al., 2012 |

| ATP Competition | Non-competitive | Inhibition is not overcome by increasing concentrations of ATP. | Domínguez et al., 2012 |

Table 1: In Vitro Inhibitory Activity of Tideglusib against GSK-3β

| Tau Phosphorylation Site (Antibody) | Reduction in Phosphorylation | Animal Model | Reference |

| AT8 (pSer202/pThr205) | ~50% | Transgenic mice expressing human P301S tau. | [Not available] |

| PHF-1 (pSer396/pSer404) | ~40% | Transgenic mice expressing human P301S tau. | [Not available] |

Table 2: In Vivo Efficacy of Tideglusib on Tau Phosphorylation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Tideglusib's effect on tau phosphorylation.

In Vitro GSK-3β Kinase Assay

This protocol is adapted from the methods described by Domínguez et al. (2012).

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tideglusib on GSK-3β activity.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS-2)

-

Tideglusib

-

Adenosine triphosphate (ATP), [γ-32P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, GSK-3β substrate peptide, and MgCl2.

-

Add varying concentrations of Tideglusib (typically in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Tideglusib concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Tideglusib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Phosphorylated Tau

Objective: To quantify the reduction in tau phosphorylation at specific sites in cellular or animal models following Tideglusib treatment.

Materials:

-

Cell lysates or brain tissue homogenates from control and Tideglusib-treated samples.

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Primary antibodies specific for phosphorylated tau epitopes (e.g., AT8, PHF-1) and total tau.

-

Loading control antibody (e.g., β-actin or GAPDH).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Homogenize brain tissue or lyse cells in protein lysis buffer.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against specific phospho-tau epitopes and total tau overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phospho-tau bands to the total tau or loading control bands.

-

Calculate the percentage reduction in tau phosphorylation in the Tideglusib-treated samples compared to the control samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving GSK-3 and tau, and a typical experimental workflow for evaluating GSK-3 inhibitors.

Caption: Tideglusib inhibits GSK-3β, preventing tau hyperphosphorylation.

Caption: Workflow for evaluating Tideglusib's effect on tau phosphorylation.

The Effect of GSK-3 Inhibition on Beta-Catenin Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Glycogen Synthase Kinase-3 (GSK-3) inhibitors in modulating the stability of beta-catenin, a critical component of the canonical Wnt signaling pathway. This document outlines the underlying molecular mechanisms, presents quantitative data from studies utilizing various GSK-3 inhibitors, and offers detailed protocols for key experimental assays.

Introduction to GSK-3 and Beta-Catenin

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Beta-catenin (β-catenin) is a multifunctional protein that acts as both a cell-cell adhesion molecule at the plasma membrane and a transcriptional coactivator in the nucleus. The stability and subcellular localization of β-catenin are tightly regulated, primarily through the canonical Wnt signaling pathway, in which GSK-3 is a key negative regulator.

In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3 targets β-catenin for proteasomal degradation. GSK-3 sequentially phosphorylates β-catenin at specific serine and threonine residues, creating a binding site for the E3 ubiquitin ligase β-TrCP, which subsequently ubiquitinates β-catenin, marking it for destruction.

Mechanism of Action: GSK-3 Inhibitors and Beta-Catenin Stabilization

GSK-3 inhibitors are small molecules that typically compete with ATP for the kinase's active site, thereby preventing the phosphorylation of its substrates, including β-catenin. By inhibiting GSK-3, these compounds disrupt the formation of the phosphodegron on β-catenin that is recognized by β-TrCP. Consequently, β-catenin is no longer ubiquitinated and degraded. This leads to the accumulation of stabilized β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.

Wnt/Beta-Catenin Signaling Pathway Diagrams

The following diagrams illustrate the state of the Wnt/β-catenin signaling pathway in the absence and presence of a GSK-3 inhibitor.

Caption: Wnt Signaling Pathway in the "OFF" State.

Caption: Wnt Signaling Pathway in the "ON" State with a GSK-3 Inhibitor.

Quantitative Data on the Effects of GSK-3 Inhibitors

The following tables summarize quantitative data from various studies on the effects of commonly used GSK-3 inhibitors on β-catenin stability and downstream signaling.

Table 1: Effect of CHIR99021 on Beta-Catenin Stabilization and TCF/LEF Reporter Activity

| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |

| Mouse Embryonic Stem Cells (mESCs) | 15 µM | 24 hours | Robust cytosolic stabilization of β-catenin observed by Western blot.[1] | [1] |

| ST2 cells | 5 µM | 12 and 24 hours | Significant increase in β-catenin protein expression and nuclear translocation observed by immunofluorescence and Western blot.[2] | [2] |

| ST2 cells | 5 µM | 3 days | 548% increase in TopFlash luciferase activity compared to control.[3] | [3] |

| Human iPSC-derived Neural Progenitors | Dose-dependent | 24 hours | Potent activation of TCF/LEF reporter activity.[3] | [3] |

| Late Endothelial Progenitor Cells (EPCs) | 3 µM | 24 hours | Increased expression of active β-catenin.[4] | [4] |

Table 2: Effect of BIO (6-bromoindirubin-3'-oxime) on Beta-Catenin Stabilization

| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |

| Human Dental Pulp Stem Cells (hDPSCs) | 200, 400, 800 nM | Not specified | Increased cytoplasmic accumulation and nuclear translocation of β-catenin.[5] | [5] |

| Colorectal Cancer Cells | Not specified | Not specified | Upregulated and transported β-catenin to the nucleus.[6] | [6] |

| Human Brain Endothelial Cells | Not specified | 16 hours | Nuclear and perinuclear accumulation of β-catenin.[7] | [7] |

| In vitro kinase assay | IC50 = 5 nM | N/A | Potent inhibition of GSK-3α/β.[8][9] | [8][9] |

Table 3: Effect of Lithium Chloride (LiCl) on Beta-Catenin Stabilization and TCF/LEF Reporter Activity

| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |

| ICP2 and DF1 cells | 3, 15, 30 mM | 24 hours | Dose-dependent increase in Top/Fop ratio.[10] | [10] |

| STC-1 cells | Dose-dependent | 24 hours | 4- to 6-fold increase in TOPFLASH activity.[11] | [11] |

| Human iPSC-derived Neural Progenitors | 10 mM | 24 hours | 2- to 5-fold increase in TCF/LEF reporter activity.[3] | [3] |

| C57MG cells | 20 mM | Not specified | Activation of Tcf-dependent transcription.[12] | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for Beta-Catenin

This protocol describes the detection of total and stabilized β-catenin levels in cell lysates.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate or vortex briefly and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic and nuclear extract).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Sample Preparation:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system or X-ray film.

-

-

Analysis:

-

Quantify band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

-

Immunocytochemistry for Beta-Catenin Nuclear Translocation

This protocol allows for the visualization of β-catenin's subcellular localization.

-

Cell Seeding:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with the GSK-3 inhibitor or vehicle control for the desired time.

-

-

Fixation:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash cells with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Wash cells with PBS.

-

Block with 1% BSA in PBST for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Incubate cells with a primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C.

-

-

Washing:

-

Wash cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Incubate cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature in the dark.

-

-

Counterstaining:

-

Wash cells three times with PBS.

-

Incubate cells with a nuclear counterstain (e.g., DAPI or Hoechst) for 5-10 minutes.

-

-

Mounting:

-

Wash cells with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize and capture images using a fluorescence microscope.

-

TCF/LEF Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex.

-

Cell Seeding and Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization). A negative control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash) should also be used.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with the GSK-3 inhibitor or vehicle control.

-

-

Cell Lysis:

-

After the desired treatment time (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer.

-

-

Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control. The TOP/FOP ratio is often used to demonstrate the specificity of the Wnt/β-catenin pathway activation.[10]

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effect of a GSK-3 inhibitor on β-catenin stability.

References

- 1. researchgate.net [researchgate.net]

- 2. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHIR99021 Augmented the Function of Late Endothelial Progenitor Cells by Preventing Replicative Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromoindirubin-3′-Oxime Regulates Colony Formation, Apoptosis, and Odonto/Osteogenic Differentiation in Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK-3β inhibitor 6-bromo-indirubin-3'-oxime promotes both adhesive activity and drug resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleck.co.jp [selleck.co.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Wnt/β-Catenin/LEF1 Pathway Promotes Cell Proliferation at Least in Part Through Direct Upregulation of miR-17-92 Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Preclinical Profile of Tideglusib: A GSK-3 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tideglusib (also known as NP-12 or NP031112) is a potent and irreversible small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2] As a member of the thiadiazolidinone family, it operates through a non-ATP-competitive mechanism.[3][4] Preclinical research has positioned Tideglusib as a compound of interest across a spectrum of therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory conditions. This document provides a comprehensive overview of the preclinical findings for Tideglusib, detailing its mechanism of action, efficacy in various models, and associated experimental protocols.

Mechanism of Action

Tideglusib irreversibly inhibits GSK-3β.[1][3] Its mechanism is distinct from many kinase inhibitors as it does not compete with ATP.[3][4] Evidence suggests that its interaction may involve a cysteine residue (Cys-199) in the GSK-3β active site, contributing to its irreversible binding.[3] The inhibition of GSK-3 by Tideglusib has significant downstream effects on various signaling pathways, most notably the Wnt/β-catenin pathway. By inhibiting GSK-3β, Tideglusib prevents the phosphorylation and subsequent degradation of β-catenin.[5][6] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it can activate the transcription of target genes involved in cell survival and proliferation.[6][7]

Quantitative Data Summary

The preclinical activity of Tideglusib has been quantified across various assays and models. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Activity of Tideglusib

| Target | Assay Type | IC50 | Cell Line/System | Reference |

| GSK-3β | Cell-free kinase assay | 60 nM | Recombinant human GSK-3β | [3][4][8] |

| GSK-3β (WT) | Kinase assay (1h preincubation) | 5 nM | Wild-type GSK-3β | [1] |

| GSK-3β (C199A) | Kinase assay (1h preincubation) | 60 nM | C199A mutant GSK-3β | [1] |

| GSK-3α | Z'-LYTE molecular assay | 908 nM | Recombinant human GSK-3α | [9] |

| GSK-3β | Z'-LYTE molecular assay | 502 nM | Recombinant human GSK-3β | [9] |

Table 2: Preclinical In Vivo Efficacy of Tideglusib

| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| Rhabdomyosarcoma | Patient-derived xenograft (aRMS, eRMS) | 200 mg/kg, oral | No effect on tumor progression or myodifferentiation, despite on-target pharmacodynamic efficacy. | [5] |

| Alzheimer's Disease | APP/tau double transgenic mice | 200 mg/kg, oral | Reduced tau phosphorylation, decreased amyloid deposition, protected against neuronal cell death, and prevented memory deficits. | [3] |

| Parkinson's Disease | MPTP mouse model | 200 mg/kg and 500 mg/kg, oral gavage | Significantly alleviated TH-positive neuron loss in the SNpc and improved motor symptoms. | [10] |

| Alcohol Dependence | C57BL/6J mice (intermittent access model) | 100 mg/kg, i.p. | Decreased binge and daily ethanol consumption and preference. | [11] |

| Alcohol Dependence | C57BL/6J mice (drinking in the dark model) | 50-100 mg/kg, i.p. | Dose-dependent decrease in ethanol consumption. | [12] |

| Amyotrophic Lateral Sclerosis | Prp-hTDP-43(A315T) transgenic mice | 200 mg/kg/day, oral for 40 days | Chronic treatment showed therapeutic potential. | [13] |

| Kainic Acid-Induced Inflammation | Adult male Wistar rats | 50 mg/kg, hippocampal injection | Reduced inflammation and had a neuroprotective effect. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Tideglusib.

In Vitro Kinase Inhibition Assay (Z'-LYTE)

-

Objective: To determine the IC50 of Tideglusib against GSK-3α and GSK-3β.

-

Materials: Recombinant human GSK-3α and GSK-3β, ATP, a peptide substrate based on human glycogen synthase I, and the Z'-LYTE assay kit.

-

Procedure:

-

Varying concentrations of Tideglusib were incubated with either GSK-3α (0.64 nM) or GSK-3β (0.87 nM) in the presence of 10 µM ATP.

-

The kinase reaction was initiated by the addition of the peptide substrate.

-

Both the kinase and development reactions were carried out for 60 minutes at room temperature in 384-well plates.

-

The degree of peptide phosphorylation was measured, and the resulting inhibition data was plotted against the compound concentration to calculate the IC50 value.[9]

-

In Vivo Rhabdomyosarcoma Patient-Derived Xenograft (PDX) Model

-

Objective: To assess the in vivo efficacy of Tideglusib on rhabdomyosarcoma tumor growth.

-

Animal Model: Patient-derived xenografts of both alveolar (aRMS) and embryonal (eRMS) rhabdomyosarcoma.

-

Procedure:

-

Tumor-bearing mice were treated with Tideglusib at a dosage of 200 mg/kg.

-

The effect of the treatment on tumor progression and myodifferentiation was monitored.

-

Pharmacodynamic efficacy was assessed by measuring the phosphorylation of β-catenin at Ser33/37 and Thr41.[5]

-

In Vivo Alzheimer's Disease Model

-

Objective: To evaluate the neuroprotective effects of Tideglusib in a model of Alzheimer's disease.

-

Animal Model: Double transgenic mice overexpressing human mutant APP and a triple human tau mutation (APP/tau).

-

Procedure:

-

Transgenic mice were orally administered Tideglusib at a dose of 200 mg/kg.

-

Following treatment, brain tissue was analyzed for levels of tau phosphorylation and amyloid deposition.

-

Neuronal cell death was assessed in the entorhinal cortex and CA1 hippocampal subfield.

-

Cognitive function was evaluated through memory deficit assessments.[3]

-

Signaling Pathways and Logical Relationships

The primary signaling pathway modulated by Tideglusib is the Wnt/β-catenin pathway. By inhibiting GSK-3β, Tideglusib prevents the degradation of β-catenin, leading to its accumulation and subsequent activation of downstream gene transcription.[6] This mechanism is central to its observed effects in various preclinical models. For instance, in the context of neurodegenerative diseases, the reduction of tau hyperphosphorylation is a direct consequence of GSK-3β inhibition.[3][7] In inflammatory models, Tideglusib has been shown to suppress the activation of macrophages and the production of pro-inflammatory cytokines, a process also linked to GSK-3 modulation of inflammatory signaling pathways.[14]

Conclusion

Tideglusib has demonstrated clear on-target activity as a potent and irreversible inhibitor of GSK-3β in a range of preclinical studies. Its ability to modulate the Wnt/β-catenin pathway and reduce tau phosphorylation has provided a strong rationale for its investigation in neurodegenerative disorders. While preclinical efficacy has been observed in models of Alzheimer's and Parkinson's disease, its evaluation in rhabdomyosarcoma did not translate to anti-tumor activity, highlighting the context-dependent nature of GSK-3 inhibition.[5] The comprehensive preclinical data available for Tideglusib provides a solid foundation for its continued investigation and potential clinical development in specific indications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tideglusib - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Preclinical testing of the glycogen synthase kinase-3β inhibitor tideglusib for rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. apexbt.com [apexbt.com]

- 9. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | GSK-3β Contributes to Parkinsonian Dopaminergic Neuron Death: Evidence From Conditional Knockout Mice and Tideglusib [frontiersin.org]

- 11. A Selective GSK3β Inhibitor, Tideglusib, Decreases Intermittent Access and Binge Ethanol Self‐Administration in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medic.upm.edu.my [medic.upm.edu.my]

Unlocking Therapeutic Potential: A Technical Guide to the GSK-3 Inhibitor Tideglusib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Glycogen Synthase Kinase-3 (GSK-3) inhibitor, Tideglusib. Initially developed for Alzheimer's disease, its therapeutic potential is being explored in a range of neurological disorders. This document compiles key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for the scientific community.

Core Data Summary

In Vitro Potency and Selectivity

Tideglusib is a non-ATP-competitive and irreversible inhibitor of GSK-3β. Its potency has been determined in various cell-free and cell-based assays.

| Parameter | Value | Assay System | Reference |

| IC50 (GSK-3β) | 60 nM | Cell-free assay | [1][2][3] |

| IC50 (GSK-3β) | 502 nM | Z'-LYTE molecular assay | [4] |

| IC50 (GSK-3α) | 908 nM | Z'-LYTE molecular assay | [4] |

| Inhibition Type | Non-ATP-competitive, Irreversible | N/A | [1][2] |

Preclinical Efficacy in an Alzheimer's Disease Model

Preclinical studies in a transgenic mouse model of Alzheimer's disease (APP/tau) have demonstrated the neuroprotective effects of Tideglusib.

| Animal Model | Dosage | Duration | Key Findings | Reference |

| APP/tau double transgenic mice | 200 mg/kg (oral) | Not Specified | - Reduced levels of tau phosphorylation- Decreased amyloid deposition and plaque-associated astrocytosis- Protected neurons in the entorhinal cortex and CA1 region of the hippocampus from cell death- Prevented memory deficits | [1] |

Clinical Trial Data in Alzheimer's Disease

Tideglusib has been evaluated in Phase II clinical trials for the treatment of mild-to-moderate Alzheimer's disease.

| Trial Identifier | Phase | Dosage Regimen | Duration | Key Efficacy Outcomes | Reference |

| Pilot Study | IIa | Escalating doses: 400 mg, 600 mg, 800 mg, 1000 mg/day | 20 weeks | - Positive, but not statistically significant, trends in MMSE and ADAS-cog+.- Patients escalated to 1000 mg/day showed a non-significant benefit of 1.68 points on MMSE and 4.72 points on ADAS-cog+ compared to placebo. | |

| ARGO Study (NCT01350362) | II | - 500 mg once daily (QD)- 1000 mg once daily (QD)- 1000 mg every other day (QOD) | 26 weeks | - No statistically significant differences between active and placebo arms on the primary efficacy measure (ADAS-cog15).- Participants with mild AD in the 500 mg QD group showed significant responses on ADAS-cog15, MMSE, and word fluency. | [5][6] |

Signaling Pathways and Mechanism of Action

GSK-3 is a critical kinase involved in numerous signaling pathways. Its dysregulation is implicated in the pathology of several diseases. Tideglusib exerts its therapeutic effects by inhibiting GSK-3, thereby modulating these pathways.

Experimental Protocols

In Vitro GSK-3β Inhibition Assay (Z'-LYTE Kinase Assay)

This protocol outlines a method for determining the in vitro potency of inhibitors against GSK-3β.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human GSK-3β, ATP, a fluorescently labeled peptide substrate, and serial dilutions of Tideglusib.

-

Kinase Reaction: In a 384-well plate, combine the GSK-3β enzyme and the various concentrations of Tideglusib. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

-

Development Reaction: Stop the kinase reaction and initiate the development reaction by adding a development reagent containing a site-specific protease that cleaves only the non-phosphorylated peptide.

-

Incubation: Incubate for 60 minutes at room temperature to allow for peptide cleavage.

-

Detection: Measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation of the substrate protects it from cleavage, resulting in a high FRET signal.

-

Data Analysis: The percentage of inhibition is calculated based on the fluorescence signal. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]

Preclinical Evaluation in a Transgenic Mouse Model of Alzheimer's Disease

This protocol describes the in vivo evaluation of Tideglusib in a relevant animal model.

Methodology:

-

Animal Model: Utilize a transgenic mouse model that overexpresses mutant human amyloid precursor protein (APP) and tau, leading to the development of Alzheimer's-like pathology.[1]

-

Treatment: Administer Tideglusib orally at a dose of 200 mg/kg daily to one cohort of mice, while a control group receives a vehicle.[1]

-

Behavioral Assessment: Conduct cognitive testing, such as the Morris Water Maze, to evaluate learning and memory.

-

Tissue Processing: Following the treatment period, euthanize the animals and collect brain tissue.

-

Histopathological and Biochemical Analysis:

-

Perform immunohistochemistry on brain sections to quantify amyloid plaques, neurofibrillary tangles (using antibodies against hyperphosphorylated tau), astrocytosis, and neuronal loss.

-

Use Western blotting to measure the levels of phosphorylated and total tau in brain homogenates.

-

-

Statistical Analysis: Compare the outcomes between the Tideglusib-treated and vehicle-treated groups to determine the statistical significance of any observed effects.

Phase IIa Clinical Trial in Alzheimer's Disease (NCT01350362)

This section details the design of a key clinical study evaluating Tideglusib in patients.

Methodology:

-

Patient Population: Enroll patients with a diagnosis of mild-to-moderate Alzheimer's disease, with Mini-Mental State Examination (MMSE) scores between 14 and 26. Participants were on stable treatment with cholinesterase inhibitors and/or memantine.[6]

-

Study Design: A multi-center, double-blind, placebo-controlled, randomized, four-parallel arm study.[6]

-

Randomization and Treatment: 306 patients were randomized to receive either Tideglusib at different dosages (1000 mg once daily, 1000 mg every other day, or 500 mg once daily) or a matching placebo for 26 weeks.[6]

-

Efficacy Assessments:

-

Exploratory Measures: Cerebral atrophy as measured by MRI and levels of tau, amyloid-β, and BACE1 in the cerebrospinal fluid (CSF) were assessed in a subset of patients.[6]

-

Safety Monitoring: Adverse events were monitored throughout the study. The most frequent adverse events reported were diarrhea and dose-dependent, reversible increases in transaminases.[6]

This technical guide provides a summary of the available data for the GSK-3 inhibitor Tideglusib. The information presented is intended to support further research and development efforts in the field of neurodegenerative and other diseases where GSK-3 inhibition may offer therapeutic benefits.

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. toolkit.modem-dementia.org.uk [toolkit.modem-dementia.org.uk]

The Potent and Selective GSK-3 Inhibitor CHIR-99021: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathogenesis of numerous diseases, such as Alzheimer's disease, type II diabetes, and certain types of cancer. Consequently, GSK-3 has emerged as a significant therapeutic target. This technical guide provides an in-depth review of the literature on CHIR-99021, a potent and highly selective small molecule inhibitor of GSK-3. We will delve into its quantitative inhibitory activity, the experimental protocols used to characterize it, and its mechanism of action within key signaling pathways.

Quantitative Data

CHIR-99021 is distinguished by its high potency and remarkable selectivity for GSK-3 isoforms (GSK-3α and GSK-3β) over other kinases. This specificity is crucial for minimizing off-target effects in both research and potential therapeutic applications.

| Parameter | Value | Kinase | Notes | Reference |

| IC50 | 6.7 nM | GSK-3β | In vitro kinase assay | [1] |

| IC50 | 10 nM | GSK-3α | In vitro kinase assay | [1] |

| Selectivity | >500-fold | Against a panel of over 20 other kinases | Including Cdc2 and ERK2 | [2] |

Signaling Pathway

GSK-3 is a key regulatory component of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3, as part of a "destruction complex" with Axin and APC, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its receptor Frizzled and co-receptor LRP5/6 leads to the recruitment of Dishevelled, which in turn inhibits the destruction complex. This inhibition of GSK-3 activity prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes. CHIR-99021, by directly inhibiting GSK-3, mimics the effect of Wnt signaling, leading to the stabilization and nuclear accumulation of β-catenin.[3][4]

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of CHIR-99021 against GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS-2)

-

CHIR-99021 (serial dilutions)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

96-well plates

-

Phosphocellulose paper or other method for capturing phosphorylated substrate

-

Scintillation counter (for radioactive assays) or luminescence plate reader (for ADP-Glo™ type assays)

Procedure:

-

Prepare serial dilutions of CHIR-99021 in DMSO and then dilute in kinase reaction buffer.

-

In a 96-well plate, add the GSK-3β enzyme, the GSK-3 substrate peptide, and the diluted CHIR-99021 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP. A typical concentration is 10-100 µM.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

-

Transfer a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the CHIR-99021 concentration and determine the IC50 value using non-linear regression analysis.

Cellular Assay: Western Blot for β-catenin Accumulation

This protocol describes how to assess the effect of CHIR-99021 on the stabilization of β-catenin in a cellular context using Western blotting.

Materials:

-

Cell line (e.g., HEK293T, or a relevant cancer cell line)

-

Cell culture medium and supplements

-

CHIR-99021

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of CHIR-99021 (e.g., 0.1, 1, 5, 10 µM) or DMSO for a specified time (e.g., 6, 12, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Conclusion

CHIR-99021 is a powerful research tool for studying the physiological and pathological roles of GSK-3. Its high potency and selectivity make it an invaluable reagent for dissecting the intricate signaling networks regulated by this kinase. The experimental protocols detailed in this guide provide a framework for the robust in vitro and cellular characterization of CHIR-99021 and other GSK-3 inhibitors. A thorough understanding of its mechanism of action and the appropriate experimental methodologies is essential for advancing our knowledge of GSK-3-mediated processes and for the development of novel therapeutic strategies targeting this critical enzyme.

References

- 1. CHIR99021 Augmented the Function of Late Endothelial Progenitor Cells by Preventing Replicative Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

In-depth Technical Guide to the Intellectual Property and Core Data of a Potent GSK-3 Inhibitor

Core Intellectual Property of CHIR-99021

The foundational intellectual property for CHIR-99021 is primarily captured in the patent family originating from the international patent application WO 2004/037801 , titled "AMINOPYRIMIDINE DERIVATIVES AS KINASE INHIBITORS". This patent, filed by Chiron Corporation, discloses a series of aminopyrimidine compounds, including the compound later identified as CHIR-99021.

Key Aspects of the Patent:

-

Composition of Matter: The patent claims the chemical structure of a class of aminopyrimidine derivatives, with specific claims covering the structure of CHIR-99021. The IUPAC name for CHIR-99021 is 6-((2-((4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile.

-

Therapeutic Use: The patent claims the use of these compounds for the treatment of diseases mediated by kinase activity, with a particular emphasis on GSK-3. The claimed therapeutic areas include diabetes, neurological and neurodegenerative diseases (such as Alzheimer's disease), and cancer.

-

Pharmaceutical Compositions: The patent also covers pharmaceutical compositions containing these aminopyrimidine derivatives, along with pharmaceutically acceptable carriers.

The intellectual property landscape for CHIR-99021 and related compounds has since expanded to include patents and applications covering specific methods of use, formulations, and manufacturing processes.

Quantitative Data

CHIR-99021 is a highly potent and selective inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β. Its selectivity is a key feature, with significantly lower activity against other kinases.

| Parameter | Value | Target | Notes |

| IC₅₀ | 6.7 nM | GSK-3β | In vitro kinase assay |

| IC₅₀ | 10 nM | GSK-3α | In vitro kinase assay |

| Selectivity | >500-fold | GSK-3 vs. CDC2, ERK2 | Demonstrates high selectivity over other kinases |

Experimental Protocols

Synthesis of CHIR-99021

The synthesis of CHIR-99021 is a multi-step process that involves the construction of the substituted aminopyrimidine core. A generalized synthetic route is as follows:

-

Preparation of the Pyrimidine Core: The synthesis typically begins with the condensation of a suitable amidine with a β-ketoester to form the pyrimidine ring.

-

Introduction of the Imidazole Moiety: The imidazole ring is then introduced at the 5-position of the pyrimidine. This can be achieved through various methods, such as the reaction of an α-haloketone with an amidine.

-

Coupling of the Side Chains: The final step involves the sequential coupling of the 2,4-dichlorophenyl group and the ethylamino-nicotinonitrile side chain to the pyrimidine core. This is typically achieved through nucleophilic aromatic substitution reactions.

A detailed, step-by-step synthesis can be found in the examples section of the patent WO 2004/037801 and in various publications in the scientific literature.

In Vitro GSK-3β Kinase Inhibition Assay

The inhibitory activity of CHIR-99021 against GSK-3β can be determined using a variety of in vitro kinase assay formats. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 specific peptide substrate (e.g., a pre-phosphorylated peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (CHIR-99021) dissolved in DMSO

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

384-well microplates

-

Luminometer

Protocol:

-

Prepare Reagents: Dilute the GSK-3β enzyme, peptide substrate, and ATP to their final concentrations in the kinase assay buffer.

-

Compound Dilution: Prepare a serial dilution of CHIR-99021 in DMSO.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

Kinase assay buffer

-

Diluted CHIR-99021 or DMSO (for control wells)

-

GSK-3β enzyme

-

Peptide substrate

-

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect Signal: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of CHIR-99021 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

GSK-3 Signaling Pathway

Glycogen Synthase Kinase-3 is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.

Caption: GSK-3 is a key downstream node in the Wnt and PI3K/Akt signaling pathways.

Experimental Workflow for GSK-3 Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro GSK-3 kinase inhibition assay.

Caption: Workflow for determining the IC50 of a GSK-3 inhibitor.

In-Depth Technical Guide: GSK-3 Inhibitor SB-216763

This guide provides a comprehensive overview of the Glycogen Synthase Kinase-3 (GSK-3) inhibitor commonly referred to as GSK-3 Inhibitor IV, and more specifically identified as SB-216763. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activity, and experimental applications of this compound.

Chemical and Physical Properties

SB-216763 is a potent, selective, and cell-permeable ATP-competitive inhibitor of GSK-3. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value |

| Compound Name | SB-216763 |

| Synonyms | GSK-3 Inhibitor IV, 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione |

| CAS Number | 280744-09-4[1] |

| IUPAC Name | 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)pyrrole-2,5-dione[2][3] |

| Molecular Formula | C₁₉H₁₂Cl₂N₂O₂[1][2] |

| Molecular Weight | 371.22 g/mol [1] |

| Appearance | Orange solid[1] |

| Solubility | DMSO: 50 mg/mL[1] |

| Purity | ≥98% (HPLC)[1] |

Biological Activity and Quantitative Data

SB-216763 is a highly selective inhibitor of both GSK-3α and GSK-3β isoforms. Its inhibitory activity and effects on cellular processes have been quantified in various assays.

| Parameter | Value | Cell Line/System |

| Ki for GSK-3α | 9.1 nM[1] | Cell-free assay |

| IC₅₀ for GSK-3α | 34.3 nM[4] | Cell-free assay |

| IC₅₀ for GSK-3β | 34.3 nM | Cell-free assay |

| EC₅₀ for Glycogen Synthesis Stimulation | 3.6 µM[1] | Chang human liver cells |

| Selectivity | >10 µM against a panel of 24 other protein kinases[1] | Cell-free assays |

Experimental Protocols

The following are detailed methodologies for key experiments involving SB-216763.

GSK-3 Kinase Activity Assay

This protocol outlines the procedure to determine the inhibitory activity of SB-216763 on GSK-3 in a cell-free system.

Materials:

-

Recombinant human GSK-3α or GSK-3β

-

GS-2 peptide substrate (a glycogen synthase-derived peptide)

-

SB-216763

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)

-

P30 phosphocellulose mats

-

0.5% (v/v) Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, 1 nM of GSK-3 enzyme, and 28 µM of GS-2 peptide substrate.

-

Add varying concentrations of SB-216763 (dissolved in DMSO) to the reaction mixture. The final DMSO concentration should be kept constant across all samples (e.g., 10% v/v).

-

Initiate the kinase reaction by adding 0.34 µCi of [γ-³³P]ATP. The final total ATP concentration should be 10 µM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by spotting the mixture onto P30 phosphocellulose mats.

-

Wash the mats extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporation of ³³P into the GS-2 peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of SB-216763 and determine the IC₅₀ value.

Glycogen Synthesis Assay in Chang Liver Cells

This protocol describes the measurement of glycogen synthesis stimulation by SB-216763 in a cellular context.

Materials:

-

Chang human liver cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

D-[¹⁴C]-glucose

-

SB-216763

-

Glycogen

-

Ethanol

-

Scintillation fluid

Procedure:

-

Plate Chang liver cells in multi-well plates and grow to confluence.

-

Serum-starve the cells for a defined period (e.g., 4 hours) to reduce basal glycogen synthesis.

-

Treat the cells with varying concentrations of SB-216763 for a specified time (e.g., 2-4 hours).

-

Add D-[¹⁴C]-glucose to the medium and incubate for a further period (e.g., 90 minutes) to allow for its incorporation into glycogen.

-

Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and precipitate the glycogen by adding ethanol. A carrier, such as unlabeled glycogen, can be added to facilitate precipitation.

-

Wash the glycogen pellet with ethanol to remove any remaining free radiolabeled glucose.

-

Dissolve the glycogen pellet in water or a suitable buffer.

-

Measure the amount of [¹⁴C]-glucose incorporated into glycogen using a scintillation counter.

-

Determine the EC₅₀ value for the stimulation of glycogen synthesis by SB-216763.

β-Catenin/TCF Reporter Gene Assay in HEK293 Cells

This protocol details the procedure for assessing the activation of the Wnt/β-catenin signaling pathway using a luciferase reporter gene assay.

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

-

A TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash)

-

A control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

SB-216763

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Co-transfect HEK293 cells with the TOPflash (or FOPflash) reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent.

-

After transfection, allow the cells to recover for a period (e.g., 24 hours).

-

Treat the transfected cells with varying concentrations of SB-216763 for a specified duration (e.g., 16-24 hours).

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Measure the firefly luciferase activity (from the TOPflash/FOPflash reporter) and the Renilla luciferase activity (for normalization) in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Calculate the normalized luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity for each sample.

-

Determine the fold induction of reporter gene expression at different concentrations of SB-216763.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by GSK-3 and the points of intervention by inhibitors like SB-216763.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of SB-216763 on GSK-3.

Caption: Insulin signaling pathway leading to glycogen synthesis and the role of SB-216763.

References

- 1. SB216763 | Cell Signaling Technology [cellsignal.com]

- 2. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of glycogen synthase kinase 3 ameliorates liver ischemia/reperfusion injury via an energy-dependent mitochon… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

A Technical Guide to GSK-3 Inhibitors for Researchers and Drug Development Professionals

Introduction: Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and constitutively active serine/threonine kinase involved in a myriad of cellular processes. Its role in regulating signaling pathways critical to cell fate, metabolism, and neuronal function has positioned it as a significant therapeutic target for a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[1][2] This technical guide provides an in-depth overview of GSK-3 inhibitors, focusing on commercially available compounds, their purchasing information, relevant experimental protocols, and the core signaling pathways they modulate.

Commercially Available GSK-3 Inhibitors: A Comparative Overview

For researchers and drug development professionals, selecting the appropriate GSK-3 inhibitor is crucial for experimental success. The following tables summarize the purchasing information for several widely used, commercially available GSK-3 inhibitors.

Table 1: Supplier and Purchasing Information for Selected GSK-3 Inhibitors

| Inhibitor Name | Supplier | Catalog Number | Purity | Available Quantities |

| SB-216763 | Sigma-Aldrich | 361566 | ≥98% (HPLC) | 10 mg |

| Abcam | ab120203 | >98% | 5 mg, 10 mg, 50 mg | |

| MedChemExpress | HY-10436 | 99.85% | 10 mM1 mL, 5 mg, 10 mg, 50 mg, 100 mg | |

| CHIR-99021 | MedChemExpress | HY-10182 | 99.98% | 10 mM1 mL, 5 mg, 10 mg, 50 mg, 100 mg |

| GSK-3 Inhibitor IX (BIO) | MedChemExpress | HY-13918 | 99.89% | 10 mM1 mL, 2 mg, 5 mg, 10 mg, 50 mg |

| LY2090314 | MedChemExpress | HY-12284 | 99.94% | 10 mM1 mL, 5 mg, 10 mg, 50 mg, 100 mg |

| GSK-3 inhibitor 4 | MedChemExpress | HY-154852 | 98.08% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |

Table 2: Technical Data for Selected GSK-3 Inhibitors

| Inhibitor Name | CAS Number | Molecular Formula | Molecular Weight | Mechanism of Action | IC₅₀/Kᵢ |

| SB-216763 | 280744-09-4 | C₁₉H₁₂Cl₂N₂O₂ | 371.22 | ATP-competitive | Kᵢ = 9 nM for GSK-3α[3] |

| CHIR-99021 | 252917-06-9 | C₂₂H₁₈Cl₂N₈ | 465.34 | ATP-competitive | IC₅₀ = 10 nM (GSK-3α), 6.7 nM (GSK-3β)[4] |

| GSK-3 Inhibitor IX (BIO) | 667463-62-9 | C₁₆H₉BrN₄O₂ | 381.18 | ATP-competitive | IC₅₀ = 5 nM (GSK-3α/β)[5] |

| LY2090314 | 603288-22-8 | C₂₈H₂₅FN₆O₃ | 512.54 | ATP-competitive | IC₅₀ = 1.5 nM (GSK-3α), 0.9 nM (GSK-3β)[6][7] |

| This compound | Not Available | Not Available | Not Available | ATP-competitive | IC₅₀ = 0.56 nM (GSK-3β), 0.45 nM (GSK-3α)[8] |

Key Signaling Pathways Modulated by GSK-3 Inhibitors

GSK-3 is a critical node in several signaling pathways. Its inhibition can lead to the activation or suppression of these pathways, depending on the cellular context. Below are diagrams illustrating the role of GSK-3 in the Wnt/β-catenin and PI3K/AKT/mTOR signaling pathways.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9] Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[10]

Figure 1. Wnt/β-catenin signaling pathway with and without Wnt stimulation or GSK-3 inhibition.

PI3K/AKT/mTOR Signaling Pathway

Growth factor signaling activates PI3K, which in turn activates AKT. Activated AKT can then phosphorylate and inhibit GSK-3.[11] This inhibition can affect various downstream targets of GSK-3, influencing processes like cell survival and metabolism.

Figure 2. Simplified PI3K/AKT/mTOR signaling pathway showing the regulation of GSK-3 by AKT.

Experimental Protocols

The following are generalized protocols for common assays used to characterize GSK-3 inhibitors. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a generalized kinase assay and can be used to determine the IC₅₀ of a GSK-3 inhibitor.[12]

Materials:

-

GSK-3β enzyme

-

Peptide substrate (e.g., a peptide derived from glycogen synthase)[13]

-

ATP

-

GSK-3 inhibitor of interest

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white-walled microplate

Procedure:

-

Prepare a reaction mixture containing GSK-3β enzyme (e.g., 1.2 ng/µL), peptide substrate (e.g., 200 ng/µL), and 25 µM ATP in kinase reaction buffer.

-